molecular formula C14H23N5 B11732641 N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11732641
M. Wt: 261.37 g/mol
InChI Key: XYWONCINSAEIEA-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
  • 1-propyl-1H-pyrazol-3-amine
  • 3-(1H-pyrazol-1-yl)propan-1-amine

Uniqueness

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-4-7-18-9-6-14(17-18)15-10-13-11-19(8-5-2)16-12(13)3/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,15,17)

InChI Key

XYWONCINSAEIEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2C)CCC

Origin of Product

United States

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